molecular formula C20H24N4 B14012032 N,N'-(Piperazine-1,4-diyl)bis[1-(2-methylphenyl)methanimine] CAS No. 21323-09-1

N,N'-(Piperazine-1,4-diyl)bis[1-(2-methylphenyl)methanimine]

Cat. No.: B14012032
CAS No.: 21323-09-1
M. Wt: 320.4 g/mol
InChI Key: FGMBSTDOZQKMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(2-METHYLPHENYL)METHYLENE]- typically involves the reaction of piperazine with benzaldehyde derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(2-METHYLPHENYL)METHYLENE]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(2-METHYLPHENYL)METHYLENE]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(2-METHYLPHENYL)METHYLENE]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(2-METHYLPHENYL)METHYLENE]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized polymers and pharmaceuticals .

Properties

CAS No.

21323-09-1

Molecular Formula

C20H24N4

Molecular Weight

320.4 g/mol

IUPAC Name

1-(2-methylphenyl)-N-[4-[(2-methylphenyl)methylideneamino]piperazin-1-yl]methanimine

InChI

InChI=1S/C20H24N4/c1-17-7-3-5-9-19(17)15-21-23-11-13-24(14-12-23)22-16-20-10-6-4-8-18(20)2/h3-10,15-16H,11-14H2,1-2H3

InChI Key

FGMBSTDOZQKMSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=NN2CCN(CC2)N=CC3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.